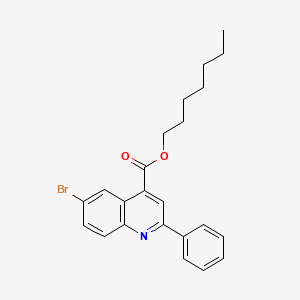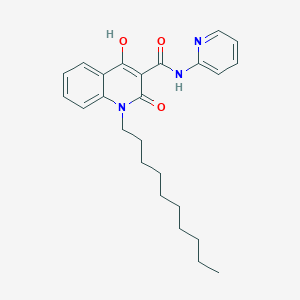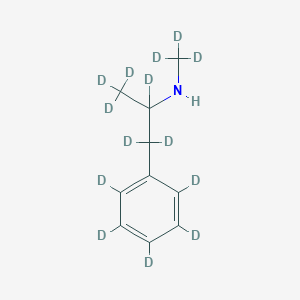![molecular formula C14H9FN2O3 B12047005 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina es un compuesto orgánico heterocíclico que pertenece a la clase de las benzoxazinas. Las benzoxazinas son compuestos bicíclicos formados por la fusión de un anillo de benceno con un anillo de oxazina. Este compuesto se caracteriza por la presencia de un grupo fluorofenil en la posición 3 y un grupo nitro en la posición 6 del anillo de benzoxazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina generalmente implica los siguientes pasos:
Formación del Anillo de Benzoxazina: El anillo de benzoxazina se puede sintetizar mediante la reacción de fenoles, formaldehído y aminas primarias.
Introducción del Grupo Fluorofenil: El grupo fluorofenil se puede introducir a través de una reacción de acoplamiento cruzado de Buchwald-Hartwig entre bromobencenos sustituidos y el andamiaje de benzoxazina.
Métodos de Producción Industrial
La producción industrial de 3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina puede implicar reacciones de nitración y acoplamiento a gran escala, utilizando reactores de flujo continuo para garantizar una mezcla y una transferencia de calor eficientes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo fluorofenil puede experimentar reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno con catalizador de paladio o borohidruro de sodio.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos como las aminas o los tioles se utilizan comúnmente.
Productos Principales
Oxidación: Los productos pueden incluir derivados hidroxilados o carboxilados.
Reducción: El producto principal es el derivado de amina correspondiente.
Sustitución: Los productos varían dependiendo del sustituyente introducido, como los derivados alquilados o arilados.
Aplicaciones Científicas De Investigación
3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación de células cancerosas.
Ciencia de Materiales: El compuesto se utiliza en el desarrollo de polímeros y resinas de alto rendimiento, particularmente en aplicaciones que requieren un rendimiento mecánico y una resistencia al fuego mejorados.
Estudios Biológicos: Sirve como andamiaje para la síntesis de moléculas bioactivas, ayudando en el estudio de las relaciones estructura-actividad y el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, puede actuar como un inhibidor de cinasas o receptores específicos involucrados en las vías de señalización celular. El grupo nitro puede experimentar reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-ona: Este compuesto tiene un átomo de bromo en lugar de un átomo de flúor y exhibe actividades biológicas similares.
4-Aril-3,4-dihidro-2H-1,4-benzoxazinas: Estos compuestos tienen diferentes grupos arilo y se estudian por sus propiedades anticancerígenas.
Singularidad
3-(4-Fluorofenil)-6-nitro-2H-benzo[b][1,4]oxazina es única debido a la presencia de un grupo fluorofenil y un grupo nitro, que confieren una reactividad química y una actividad biológica distintas. La combinación de estos grupos funcionales mejora su potencial como un andamiaje versátil para el desarrollo de fármacos y aplicaciones en la ciencia de los materiales.
Propiedades
Fórmula molecular |
C14H9FN2O3 |
|---|---|
Peso molecular |
272.23 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-6-nitro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H9FN2O3/c15-10-3-1-9(2-4-10)13-8-20-14-6-5-11(17(18)19)7-12(14)16-13/h1-7H,8H2 |
Clave InChI |
QXTZMFHJHRHNLD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)


